molecular formula C43H30N2 B578402 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- CAS No. 1337915-07-7

5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-

Cat. No.: B578402
CAS No.: 1337915-07-7
M. Wt: 574.727
InChI Key: ZIBZIEOFSVXIJS-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Overview

Core Structure
The molecule comprises a fused indolo[3,2-b]acridine scaffold with four phenyl groups attached at positions 5, 7, 13, and 13. The indoloacridine system combines a bicyclic indole moiety with an acridine backbone, creating a planar, π-conjugated framework.

Property Value Source
Molecular Formula C₄₃H₃₀N₂
Molecular Weight 574.71 g/mol
SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C5C6=CC=CC=C6N(C5=C4)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Planar Conjugation Extended π-system

Key Features

  • Tetraphenyl Substitution : Enhances steric bulk and electronic delocalization.
  • N-Heteroatoms : Two nitrogen atoms in the indole and acridine rings contribute to aromatic stability.
  • Rigid Planarity : Minimal dihedral angles between fused rings, critical for optoelectronic properties.

Historical Context and Development

Synthetic Routes
The synthesis of indoloacridines typically involves cyclization reactions. For tetraphenyl derivatives, methods include:

  • Graebe–Ullmann Cyclization : Condensation of carbazole precursors with o-aminobenzophenone derivatives.
  • Vilsmeier–Haack Reagent : Used to introduce formyl groups for subsequent cyclization.
  • Suzuki Cross-Coupling : For aryl-substituted variants, enabling precise functionalization.

Key Milestones

  • 1950s : Early synthesis of indoloquinoline analogs for antimalarial testing.
  • 2000s : Development of methylated derivatives to study structure-activity relationships.
  • 2010s : Focus on spirocyclic and tetraphenyl-substituted systems for optoelectronic applications.

Significance in Heterocyclic Chemistry

Electronic and Optical Properties

  • Extended Conjugation : The tetraphenyl groups increase the π-system length, red-shifting absorption/emission spectra.
  • Thermal Stability : High melting points (>400°C) due to aromatic stabilization.
  • Fluorescence : Intense emission attributed to restricted rotation of phenyl groups and planar geometry.

Applications in Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : Potential as host/emissive materials due to high photoluminescence quantum yield.
  • Semiconductor Materials : Hole-transporting properties in organic field-effect transistors (OFETs).

Relationship to Indoloacridine Family of Compounds

Structural Comparisons

Compound Core Structure Substituents Key Property
Indoloacridine (Base) Indole + Acridine None Moderate planarity
5,11-Bis(4-Octylphenyl)ICz Indolo[3,2-b]carbazole Octylphenyl High hole mobility
5H-Indolo[3,2-b]acridine... Indoloacridine Tetraphenyl Enhanced conjugation

Functional Diversity

  • Solubility : Tetraphenyl groups reduce solubility in polar solvents but improve stability in nonpolar matrices.
  • Reactivity : Electron-rich nitrogen atoms enable coordination with metal centers for hybrid materials.

Properties

IUPAC Name

10,14,21,21-tetraphenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30N2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)37-26-14-16-28-40(37)45(34-23-11-4-12-24-34)42-30-41-36(29-38(42)43)35-25-13-15-27-39(35)44(41)33-21-9-3-10-22-33/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBZIEOFSVXIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C5C6=CC=CC=C6N(C5=C4)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Design

The synthesis of tetraphenyl-substituted indoloacridines necessitates carefully designed precursors. Ethyl 3-iodo-1H-indole-2-carboxylate and nitrobenzene derivatives serve as critical intermediates, as demonstrated in analogous indolo[3,2-b]carbazole syntheses . For instance, iodination of ethyl indole-2-carboxylate using potassium hydroxide and iodine yields the 3-iodo derivative, which participates in subsequent cross-coupling reactions . Similarly, tetra-tert-butylated diarylindolocarbazoles have been employed as precursors for chromogenic sensors, highlighting the role of steric protection in stabilizing reactive intermediates .

Stepwise Synthesis via Suzuki-Miyaura Cross-Coupling

A four-step pathway, adapted from substituted dihydroindolocarbazole syntheses , provides a plausible route:

  • Iodination :
    Ethyl indole-2-carboxylate undergoes iodination at the 3-position using KOH/I₂, achieving near-quantitative yields .

  • Suzuki-Miyaura Coupling :
    The 3-iodoindole reacts with a boronic acid-functionalized nitrobenzene derivative under Pd catalysis. This step forms the biaryl linkage essential for the acridine core. Optimized conditions involve Pd(PPh₃)₄, Na₂CO₃, and a 1:1.2 molar ratio of iodinated indole to boronic acid .

  • Reduction and Cyclization :
    Nitro groups are reduced to amines using H₂/Pd-C, followed by acid-mediated cyclization to form the acridine ring .

  • Tetraphenylation :
    Electrophilic aromatic substitution with bromobenzene derivatives, facilitated by AlCl₃, introduces tetraphenyl groups at the 5,7,13,13-positions .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
IodinationKOH, I₂, DMF, 80°C, 12 h95
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h78
CyclizationHCl (conc.), EtOH, reflux, 8 h65
TetraphenylationAlCl₃, bromobenzene, CH₂Cl₂, 0°C→rt, 48 h52

Oxidative Cyclodehydrogenation Strategies

Oxidative fusion of peripheral aryl rings, a hallmark of nanographene synthesis , offers an alternative route. A hexaarylbenzene precursor, synthesized via Co₂(CO)₈-catalyzed cyclotrimerization, undergoes FeCl₃-mediated cyclodehydrogenation to yield the planarized acridine core . This method, however, requires precise control over oxidation states to prevent overfunctionalization. For example, DDQ/triflic acid in dichloromethane selectively dehydrogenates C–C bonds without degrading tert-butyl groups .

tert-Butylation as a Protective Strategy

Tetra-tert-butylation of intermediate dihydroindolocarbazoles enhances solubility and prevents unwanted side reactions during later stages . The tert-butylation is achieved using tert-butyl bromide and a strong base (e.g., NaH) in THF, yielding protected intermediates that are subsequently dealkylated under acidic conditions post-cyclization .

Challenges in Purification and Characterization

Purification of the final product often necessitates gradient column chromatography using silica gel and hexane/ethyl acetate mixtures. The compound’s high molecular weight (574.71 g/mol) and density (1.16 g/cm³) contribute to prolonged retention times. Mass spectrometry (ESI-TOF) and ¹H/¹³C NMR are critical for confirming the tetraphenyl substitution pattern and acridine core .

Comparison of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Suzuki-Miyaura CascadeHigh regioselectivity, scalableRequires costly Pd catalysts
Oxidative CyclizationSingle-step annulation, high purityOveroxidation risks, moderate yields
tert-Butylation ApproachImproved intermediate stabilityAdditional deprotection step required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl groups attached to the core structure can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of indoloacridine derivatives, including 5H-Indolo[3,2-b]acridine. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Indoloacridines are known to intercalate with DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This has been demonstrated in several studies where compounds showed significant cytotoxicity against Ehrlich ascites carcinoma (EAC) cells and other tumor models .
  • In Vitro Studies : In vitro experiments indicated that derivatives of indoloacridines could induce cell cycle arrest and apoptosis in cancer cell lines. For instance, specific analogs demonstrated a notable increase in apoptotic cells compared to controls .
  • In Vivo Efficacy : In vivo studies using mouse models have shown that these compounds can significantly reduce tumor volume and improve antioxidant enzyme levels in treated animals. This suggests a protective effect against oxidative stress induced by tumors .

Antimicrobial Properties

Indoloacridines have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : Several derivatives have exhibited activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The IC50 values for these compounds were significantly lower than those of standard antibiotics .
  • Mechanisms of Antimicrobial Action : The antimicrobial effects are attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit critical enzymatic pathways within microbial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indoloacridines:

CompoundStructure CharacteristicsBiological Activity
5H-Indolo[3,2-b]acridineContains indole and acridine moietiesStrong anticancer activity
7-methyl derivativesEnhanced solubility and bioavailabilityIncreased cytotoxicity against EAC
Substituted phenyl groupsModulates interaction with DNAImproved antimicrobial properties

Case Study 1: Antitumor Activity Against EAC

A study evaluated the effects of 5H-Indolo[3,2-b]acridine on EAC-induced tumors in mice. The results indicated a significant reduction in tumor volume and enhanced levels of superoxide dismutase (SOD) and catalase (CAT), suggesting an antioxidant mechanism alongside direct cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of indoloacridine derivatives against resistant strains of bacteria. The results demonstrated that certain modifications to the indole structure led to increased potency against MRSA, with IC50 values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on substituent effects, photophysical properties, and applications.

Table 1: Comparative Analysis of Indoloacridine Derivatives

Compound Name Substituents/Modifications PLQY (%) ΔEST (eV) Key Applications References
5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- Tetraphenyl groups at 5,7,13,13 positions N/A* N/A* Deep-blue OLED emitters
12AcCz (13,13-dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine) Dimethyl and phenyl groups at 7,13 positions ~80 0.10 Deep-blue emitter (12AcCz-PM)
TrzIAc (7,7,13,13-tetramethyl-7,13-dihydro-5H-indeno[1,2-b]acridine) Tetramethyl groups, triazine acceptor 97 0.06 Green TADF OLEDs
Compound A (13,13-dimethyl-5-phenyl-11,13-dihydro-5H-indolo[2,3-b]acridine) Dimethyl and phenyl groups, [2,3-b] ring fusion N/A* N/A* TADF donor synthesis

Key Observations

Substituent Effects on Electronic Properties: The tetraphenyl substitution in the target compound enhances electron-donating strength compared to 12AcCz (dimethyl/phenyl) and TrzIAc (tetramethyl) . The [3,2-b] ring fusion in the target compound versus [2,3-b] in Compound A alters the π-conjugation pathway, affecting charge-transfer efficiency and emission wavelength .

Performance in OLEDs: 12AcCz-PM, derived from 12AcCz, achieves deep-blue emission with a PLQY of ~80% and ΔEST of 0.10 eV, suggesting that the target compound (with stronger donor ability) could achieve similar or improved performance if paired with a suitable acceptor . TrzIAc's exceptionally high PLQY (97%) and small ΔEST (0.06 eV) highlight the advantage of methyl substituents and triazine acceptors in minimizing non-radiative decay .

Synthetic Routes :

  • The target compound is likely synthesized via Buchwald–Hartwig coupling, analogous to Compound A and P in , but with brominated tetraphenyl precursors .

Biological Activity

5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Anticancer Activity

Recent studies have highlighted the potential of indoloacridine derivatives in cancer treatment. The compound exhibits notable antiproliferative effects against various cancer cell lines.

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells. This mechanism is crucial for its anticancer activity as it interferes with DNA replication and transcription .
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition can lead to DNA strand breaks and subsequent cell death .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in treated cells, which prevents further proliferation .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity of 5H-Indolo[3,2-b]acridine against various cancer cell lines.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM) ± SD
HCT-116 (Colorectal)7.00 - 19.57
Jurkat (Leukemia)6.47 - 31.75
HeLa (Cervical)Data not available
MDA-MB-231 (Breast)Data not available
MCF-7 (Breast)Data not available

These values indicate that the compound exhibits selective cytotoxicity towards tumor cells compared to normal cells .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy and safety of the compound. Animal models have demonstrated significant tumor reduction when treated with indoloacridine derivatives.

Case Study: Efficacy in Mouse Models

In a study involving Ehrlich ascites carcinoma (EAC) models, administration of the compound resulted in a marked decrease in tumor volume and increased survival rates compared to control groups .

Additional Biological Activities

Beyond anticancer properties, 5H-Indolo[3,2-b]acridine has shown potential in other areas:

  • Antibacterial Activity : Some derivatives have demonstrated antibacterial effects against various strains .
  • Antioxidant Properties : The compound exhibits free radical scavenging ability, which may contribute to its overall therapeutic profile .
  • Antimalarial Effects : Research indicates potential activity against malaria parasites .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5H-Indolo[3,2-b]acridine derivatives, and how can experimental parameters be optimized?

  • Methodological Answer : The synthesis of indoloacridine derivatives often involves multi-step reactions, such as Pd(0)-catalyzed cross-coupling (e.g., coupling indolylzinc halides with aryl halides) or cascade reactions. For example, cascade sequences involving benzyl azides and indoles can construct tetracyclic frameworks in one step . Optimization requires Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of reaction yields and purity metrics helps identify critical factors .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For instance, 1H^1H NMR can distinguish between aromatic protons in the indole and acridine moieties, while 13C^{13}C NMR resolves quaternary carbons. Infrared (IR) spectroscopy identifies functional groups like NH stretches in indole rings. Cross-referencing experimental spectra with computational simulations (e.g., DFT-based chemical shift predictions) enhances accuracy .

Q. What experimental design strategies are recommended for studying the photophysical properties of this compound?

  • Methodological Answer : Photophysical studies (e.g., fluorescence quantum yield, excitation/emission profiles) require controlled environmental factors (solvent polarity, oxygen levels). A split-plot factorial design can isolate variables like concentration and excitation wavelength. For reproducibility, use degassed solvents and inert atmospheres. Time-resolved spectroscopy coupled with computational modeling (e.g., TD-DFT) helps correlate electronic transitions with observed spectra .

Q. How can researchers validate the purity of synthesized batches, and what analytical methods are most robust?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is standard for purity assessment. Combine with mass spectrometry (LC-MS) to detect trace impurities. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Differential Scanning Calorimetry (DSC) can identify polymorphic impurities by analyzing melting point deviations .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry, machine learning) predict and optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction energetics, guiding synthetic feasibility. Machine learning (ML) algorithms trained on reaction databases can predict optimal catalysts or solvents. For example, ICReDD’s workflow integrates computation and experiment to prioritize high-yield pathways by screening thousands of virtual conditions .

Q. What strategies resolve contradictions in spectral or reactivity data observed across different studies?

  • Methodological Answer : Data contradictions often arise from environmental factors (e.g., solvent effects) or impurities. Triangulate results using multiple techniques: e.g., compare NMR data in deuterated vs. non-deuterated solvents. Mixed-methods research, combining quantitative (spectral analysis) and qualitative (crystallographic validation), mitigates interpretive biases .

Q. How can multi-step synthesis be optimized to minimize byproducts in complex indoloacridine systems?

  • Methodological Answer : Use kinetic control strategies (e.g., low-temperature intermediates) to suppress side reactions. Flow chemistry enables precise control of residence times and mixing efficiency, reducing byproduct formation. Reaction progress monitoring via in-situ IR or Raman spectroscopy allows real-time adjustments .

Q. What mechanistic insights are critical for understanding the catalytic behavior of this compound in organic transformations?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., 13C^{13}C-tracing) to track bond formation/cleavage. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms. Operando spectroscopy (e.g., XAS for catalysis) provides insights into active species under reaction conditions .

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